N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide
Description
N-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a synthetic compound featuring a pyrrolidine-3-carboxamide core linked to a piperazine-sulfonyl-ethyl moiety. The sulfonyl-ethyl spacer may enhance solubility and pharmacokinetic properties compared to simpler arylpiperazine derivatives.
Properties
IUPAC Name |
N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N4O5S/c1-33-22-10-6-5-9-21(22)26-12-14-27(15-13-26)34(31,32)16-11-25-24(30)19-17-23(29)28(18-19)20-7-3-2-4-8-20/h2-10,19H,11-18H2,1H3,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STIHHQIAGLOZNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCNC(=O)C3CC(=O)N(C3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is synthesized by cyclization of 1,2-diamine derivatives with sulfonium salts.
Introduction of the Methoxyphenyl Group: The methoxyphenyl group is introduced through a substitution reaction using appropriate reagents and conditions.
Formation of the Pyrrolidine Ring: The pyrrolidine ring is formed through cyclization reactions involving suitable precursors.
Coupling Reactions: The final step involves coupling the piperazine intermediate with the pyrrolidine intermediate under specific reaction conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification processes.
Chemical Reactions Analysis
Types of Reactions
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Substitution: Substitution reactions often require the use of nucleophiles or electrophiles, along with appropriate catalysts and solvents.
Major Products
The major products formed from these reactions include phenolic derivatives, alcohol derivatives, and various substituted piperazine derivatives .
Scientific Research Applications
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide involves its interaction with specific molecular targets, such as alpha1-adrenergic receptors. The compound binds to these receptors, modulating their activity and influencing various physiological processes . Molecular dynamics simulations and binding assays have been used to study these interactions and elucidate the pathways involved .
Comparison with Similar Compounds
Comparison with Structurally and Functionally Similar Compounds
Structural Analogues
The compound shares structural motifs with several serotonin receptor ligands. Below is a comparative analysis:
Pharmacokinetic and Functional Comparisons
- 18F-FCWAY (trans-4-fluoro-N-(2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl)-N-(2-pyridyl)cyclohexanecarboxamide): Application: Validated as a PET radioligand for 5-HT1A receptor imaging. However, it undergoes significant defluorination in vivo, leading to bone uptake of 18F-fluoride, which compromises imaging accuracy . Improvement: Co-administration of miconazole (a CYP450 inhibitor) reduces defluorination by >90%, enhancing brain signal-to-noise ratios (ventral hippocampus-to-cerebellum ratio tripled to 14) . Plasma Half-Life: Extended in miconazole-treated rats, suggesting metabolic stabilization .
- 5-[4-[(2-Ethyl-5-fluoro-3-oxo-4H-quinoxalin-6-yl)methyl]piperazin-1-yl]-6-fluoro-N-methyl-pyridine-2-carboxamide: Structural Distinction: Incorporates a fluoroquinoxaline group, which is uncommon in serotonin ligands but prevalent in kinase inhibitors (e.g., EGFR or VEGFR targets). Hypothesized Profile: Likely exhibits higher metabolic stability due to fluorine substitution but may face challenges in blood-brain barrier (BBB) penetration due to the bulky quinoxaline moiety.
- This compound: Advantages Over 18F-FCWAY: The sulfonyl-ethyl linker may reduce defluorination risks compared to FCWAY’s cyclohexane-fluorine bond.
Research Findings and Implications
- 18F-FCWAY ’s success in PET imaging highlights the importance of metabolic stability for CNS ligands. Its defluorination issue underscores a common challenge in fluorinated compounds, which the target compound may avoid due to structural differences .
- The quinoxaline-containing analogue exemplifies diversification toward non-serotonergic targets, suggesting that minor structural changes (e.g., replacing methoxyphenyl with quinoxaline) can shift receptor specificity entirely.
- Future Directions for the Target Compound :
- In vitro Binding Assays : Prioritize 5-HT1A receptor affinity studies.
- Metabolic Profiling : Assess susceptibility to sulfonation or oxidation.
- PET Applicability : If 5-HT1A affinity is confirmed, radiolabeling (e.g., with 11C or 18F) could position it as a next-generation neuroimaging agent.
Biological Activity
N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)-5-oxo-1-phenylpyrrolidine-3-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on interaction with neurotransmitter receptors, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique structural framework that includes:
- Pyrrolidine core : This five-membered ring is crucial for its biological activity.
- Piperazine moiety : Known for its role in modulating neurotransmitter systems.
- Sulfonyl group : Enhances solubility and receptor binding.
Molecular Formula : C21H24N4O5S
Molecular Weight : 420.50 g/mol
Interaction with Neurotransmitter Receptors
Research indicates that this compound exhibits significant interactions with various neurotransmitter receptors, particularly:
- Dopamine D4 Receptors : The compound's structural similarity to other piperazine derivatives suggests it may influence dopaminergic signaling pathways, which are critical in mood regulation and cognitive functions. Studies have shown that compounds targeting D4 receptors can lead to therapeutic effects in psychiatric disorders, including schizophrenia and depression .
Potential Therapeutic Applications
The biological activity of this compound extends to several therapeutic areas:
- Antipsychotic Effects : Similar compounds have demonstrated potential in alleviating symptoms of psychosis by modulating dopamine pathways.
- Anticancer Properties : Preliminary studies suggest that this compound may induce apoptosis in cancer cells, although further research is required to elucidate the mechanisms involved.
Table 1: Comparative Analysis of Structural Analogues
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Contains piperazine and sulfonamide groups | Modulates D4 receptor activity |
| 4-Fluoro-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Fluorine substitution enhances receptor binding | Antidepressant effects |
| 4-Bromo-N-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)benzamide | Bromine substitution may enhance lipophilicity | Investigated for antipsychotic properties |
Case Study Insights
A recent study investigated the effects of this compound on cell lines expressing dopamine D4 receptors. The results indicated a dose-dependent inhibition of cell proliferation, suggesting potential use as an anticancer agent. Further assays revealed that the compound could induce apoptosis through the activation of caspase pathways, highlighting its dual role in neuropharmacology and oncology .
Q & A
Q. What are the standard synthetic routes and optimization strategies for synthesizing this compound?
The synthesis involves multi-step organic reactions, typically starting with coupling a piperazine sulfonyl ethyl intermediate with a 5-oxo-pyrrolidine carboxamide derivative. Key steps include:
- Sulfonylation : Reacting the piperazine moiety with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–5°C) to form the sulfonamide bridge .
- Amide Coupling : Using carbodiimide-based reagents (e.g., EDC/HOBt) to conjugate the pyrrolidinone carboxylate with the sulfonamide intermediate .
- Optimization : Adjusting solvent polarity (e.g., DMF vs. THF), temperature (40–80°C), and stoichiometry to improve yields (>70%) and purity (>95% HPLC) .
Q. Which analytical techniques are critical for structural characterization and purity assessment?
- NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., methoxyphenyl substituent position) and detects stereochemical impurities .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ ion) and detects side products like incomplete sulfonylation .
- X-ray Crystallography : Resolves absolute configuration of the pyrrolidinone ring and sulfonamide geometry .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported receptor binding data for this compound?
Discrepancies in affinity (e.g., serotonin vs. dopamine receptors) may arise from assay conditions. Methodological solutions include:
- Orthogonal Assays : Compare radioligand displacement (e.g., ³H-ketanserin for 5-HT₂A) with functional assays (e.g., calcium flux in HEK293 cells) .
- Allosteric Modulation Screening : Test for negative cooperativity using Schild regression analysis to rule out non-competitive binding .
- Receptor Subtype Selectivity : Use chimeric receptors to pinpoint structural determinants (e.g., piperazine sulfonyl group’s role in D3 vs. D2 selectivity) .
Q. What strategies are recommended for optimizing pharmacokinetic properties without compromising target affinity?
- Metabolic Stability : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
- Solubility Enhancement : Replace the methoxyphenyl group with a pyridyl analog to improve aqueous solubility (logP reduction from 3.2 to 2.5) .
- Plasma Protein Binding (PPB) : Use SPR or equilibrium dialysis to assess PPB; modify the pyrrolidinone carboxamide with polar substituents (e.g., hydroxyl) .
Q. How should structure-activity relationship (SAR) studies be designed to explore substituent effects on biological activity?
- Piperazine Modifications : Systematically vary substituents (e.g., 2-methoxy vs. 3-chlorophenyl) and assess impact on receptor binding (Ki) and functional potency (EC50) .
- Pyrrolidinone Core : Test stereoisomers (3R vs. 3S) and ring-opening analogs to evaluate conformational flexibility requirements .
- Sulfonamide Linker : Replace sulfonyl with carbonyl or methylene groups to probe hydrogen-bonding interactions .
Q. What methodologies validate the compound’s in vitro findings in preclinical models?
- Rodent Pharmacokinetics : Administer IV/PO doses (1–10 mg/kg) to calculate AUC, Cmax, and bioavailability. Use LC-MS/MS for plasma quantification .
- Behavioral Models : Test efficacy in forced swim (depression) or rotarod (motor side effects) assays, correlating plasma exposure with target engagement .
- Toxicology Screening : Assess hepatotoxicity (ALT/AST levels) and cardiotoxicity (hERG inhibition) at 10× therapeutic dose .
Data Contradiction Analysis
Q. How should conflicting data on metabolic stability be reconciled across studies?
- Species Differences : Compare microsomal half-lives (human vs. rat) to identify species-specific CYP isoforms involved .
- Incubation Conditions : Standardize NADPH concentration (1 mM) and pre-incubation time (5 min) to minimize variability .
- Metabolite Identification : Use UPLC-QTOF to detect phase I/II metabolites (e.g., glucuronidation of the methoxyphenyl group) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
